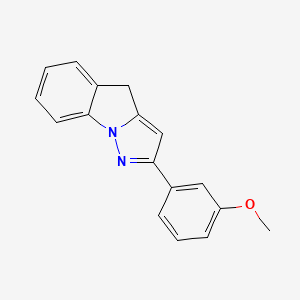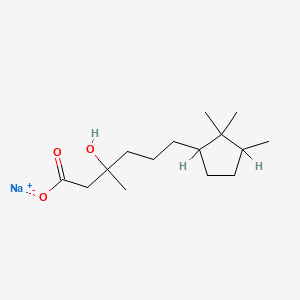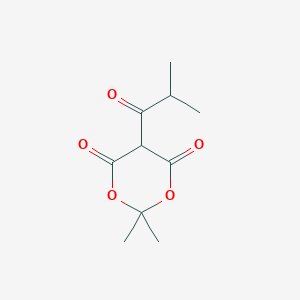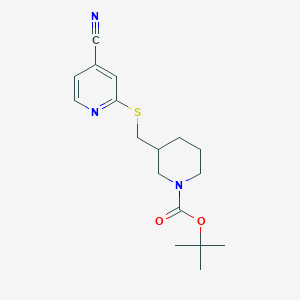![molecular formula C11H19ClN2O B13949170 2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)
2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a chemical compound with the molecular formula C11H19ClN2O . This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that includes a spiro atom connecting two rings. The presence of the spirocyclic structure often imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methyl-2,8-diazaspiro[4.5]decan-8-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural and chemical properties.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, the compound can prevent the activation of necroptosis, a form of programmed cell death, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone can be compared with other spirocyclic compounds such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and are also studied for their biological activities, including their role as enzyme inhibitors.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is another spirocyclic derivative that has shown potential as a RIPK1 inhibitor.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H19ClN2O |
|---|---|
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
2-chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C11H19ClN2O/c1-13-5-2-11(9-13)3-6-14(7-4-11)10(15)8-12/h2-9H2,1H3 |
InChI-Schlüssel |
AXIKXNCJKDSCFE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1)CCN(CC2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


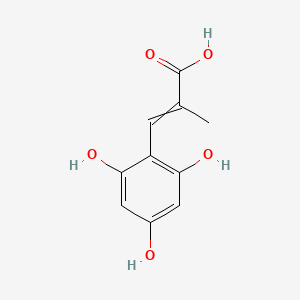
![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
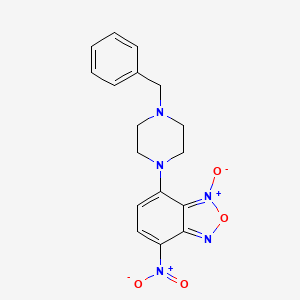
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
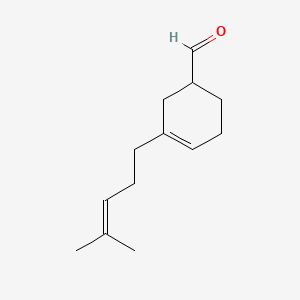
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)

